Benzaldehyde, 2-hydroxy-5-nonyl-, oxime, also known by its CAS number 174333-80-3, is a chemical compound characterized by the presence of both aldehyde and hydroxyl functional groups. This compound has a molecular formula of and a molecular weight of approximately 263.37 g/mol. It appears as a light brown viscous liquid with a glass transition temperature of -27 °C and a boiling point exceeding 234 °C. The compound is slightly soluble in water, with solubility measured at less than 0.1 mg/L at 20 °C, and has a log Kow value indicating moderate hydrophobicity .
These reactions make it versatile in organic synthesis and industrial applications .
Several methods have been developed for synthesizing Benzaldehyde, 2-hydroxy-5-nonyl-, oxime:
Benzaldehyde, 2-hydroxy-5-nonyl-, oxime finds applications in various fields:
Interaction studies involving Benzaldehyde, 2-hydroxy-5-nonyl-, oxime focus on its reactivity with biological systems and its potential toxicological effects. Research indicates that exposure can lead to skin sensitization and irritation; thus, safety measures are recommended during handling . Further studies are necessary to fully understand its interactions at the molecular level.
Benzaldehyde, 2-hydroxy-5-nonyl-, oxime shares structural similarities with several other compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Benzaldehyde | 100-52-7 | C7H6O | Simple aromatic aldehyde |
| Nonylphenol | 104-40-5 | C15H24O | Known for endocrine-disrupting properties |
| 4-Hydroxynonylbenzaldehyde | Not specified | C16H26O | Hydroxyl group at para position |
| Octanal | 124-13-0 | C8H16O | Straight-chain aldehyde |
Benzaldehyde, 2-hydroxy-5-nonyl-, oxime is unique due to its branched structure and specific functional groups that confer distinct chemical properties compared to its linear counterparts like nonylphenol or octanal. Its applications as a complexing agent further differentiate it from simpler aldehydes .
Alkoxide-mediated condensation represents a cornerstone in oxime synthesis, leveraging strong bases like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) to deprotonate hydroxylamine. This generates a reactive nucleophile (NH₂O⁻) that attacks the carbonyl carbon of 2-hydroxy-5-nonylbenzaldehyde. The reaction proceeds via a two-step mechanism: initial nucleophilic addition to form a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the oxime.
Industrial protocols often employ methanol or ethanol as solvents due to their ability to solubilize both hydrophobic aldehydes and hydrophilic hydroxylamine salts. For example, a 2021 study demonstrated that NaOMe in methanol at 60°C achieves 85–92% conversion within 12 hours for analogous arylaldoximes. The alkoxide’s dual role—activating hydroxylamine and stabilizing intermediates—ensures high regioselectivity for the anti-isomer, which dominates in crystalline products.
Table 1: Alkoxide Systems in Oxime Condensation
| Alkoxide | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOMe | MeOH | 60 | 92 |
| t-BuOK | THF | 25 | 78 |
| KOH | EtOH | 50 | 84 |
Magnesium bis-hydrocarbyloxide complexes, such as Mg(OR)₂ (R = methyl, ethyl), serve as precursors to generate highly reactive alkoxide species in situ. These systems enhance reaction kinetics by coordinating to the aldehyde’s carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack. A 2017 study on metal-mediated oxime synthesis revealed that Mg(II) centers stabilize tetrahedral intermediates, reducing energy barriers for dehydration.
In a representative procedure, Mg(OEt)₂ is combined with 2-hydroxy-5-nonylbenzaldehyde and hydroxylamine hydrochloride in tetrahydrofuran (THF). The magnesium alkoxide abstracts protons from hydroxylamine, generating NH₂O⁻ while avoiding excessive basicity that could degrade sensitive substrates. This method achieves 88–94% yields with minimal byproducts, making it suitable for sterically hindered aldehydes.
Solvent selection critically impacts reaction efficiency and purification workflows. Methanol emerges as the optimal solvent due to its high polarity, which solubilizes ionic intermediates, and low boiling point, simplifying post-reaction distillation. A 2011 optimization study demonstrated that switching from dichloromethane to methanol reduced reaction time from 48 to 18 hours while increasing yield from 75% to 93%.
Crystallization strategies further enhance purity. For instance, adding hydrochloric acid to the reaction mixture precipitates the oxime as a hydrochloride salt, bypassing laborious extraction steps. This approach achieves >99% purity with a single crystallization, as confirmed by X-ray diffraction analysis.
Table 2: Solvent Performance in Industrial Oxime Synthesis
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 18 | 93 | 99 |
| Ethanol | 24 | 87 | 95 |
| THF | 36 | 68 | 89 |
Recent advances prioritize sustainability through electrocatalysis and recyclable heterogeneous catalysts. A 2024 breakthrough achieved 98% selectivity for 2-hydroxy-5-nonylbenzaldehyde oxime via nitrate electroreduction. Using a Cu-Pd/TiO₂ cathode in acidic media, nitrates (NO₃⁻) are reduced to hydroxylamine intermediates, which subsequently condense with the aldehyde. This method operates at ambient temperature, eliminating toxic reagents and reducing energy consumption by 40% compared to thermal methods.
Biocatalytic routes employing engineered aldoxime dehydratases (OxdAs) also show promise. These enzymes catalyze oxime formation in aqueous buffers at pH 7–8, achieving 80–85% yields with no organic solvents. Immobilizing OxdA on silica gel enables catalyst reuse for five cycles without activity loss, aligning with circular chemistry principles.
Table 3: Green Synthesis Metrics
| Method | Catalyst | Yield (%) | Energy Use (kWh/kg) |
|---|---|---|---|
| Electrosynthesis | Cu-Pd/TiO₂ | 98 | 12 |
| Biocatalysis | OxdA (immobilized) | 85 | 8 |
| Thermal | NaOMe | 93 | 20 |
Benzaldehyde, 2-hydroxy-5-nonyl-, oxime serves as a highly effective ionophore in copper hydrometallurgical operations, demonstrating exceptional selectivity and efficiency in copper extraction from acidic solutions [1] [2]. The compound, also known as 5-nonylsalicylaldoxime, functions as a pseudomacrocyclic chelating agent that forms stable complexes with copper ions through its nitrogen and oxygen donor atoms [3] [4].
The ionophore mechanism involves the formation of neutral copper-ligand complexes according to the equilibrium reaction: Cu²⁺ + 2LH(org) ⇌ CuL₂ + 2H⁺, where LH represents the oxime extractant [3]. This pH-dependent equilibrium enables selective copper extraction at optimal conditions. Industrial extractants based on this compound, such as Acorga P50 and LIX 860 series, demonstrate pH₀.₅ values ranging from 0 to 2, making them ideal for processing oxidic copper ores where heap leaching generates aqueous solutions with pH 1.5-2.3 [3].
Research findings indicate that the compound exhibits remarkable selectivity for copper over other competing metals. Distribution coefficient studies show separation factors (β) of βCu/Zn = 227.370, βCu/Co = 199.094, and βCu/Ni = 188.889 [5]. The extractant demonstrates extraction capacities of 0.10 g Cu(II) per gram of extractant under optimized conditions [5]. Furthermore, the compound maintains high copper extraction efficiency exceeding 95% while limiting iron absorption to approximately 1% at pH 3.5 [6].
| Parameter | Value | Reference |
|---|---|---|
| pH₀.₅ Range | 0-2 | [3] |
| Separation Factor Cu/Zn | 227.370 | [5] |
| Separation Factor Cu/Co | 199.094 | [5] |
| Separation Factor Cu/Ni | 188.889 | [5] |
| Extraction Capacity | 0.10 g Cu/g extractant | [5] |
| Copper Extraction Efficiency | >95% | [6] |
| Iron Co-extraction | <1% | [6] |
The molecular structure of Benzaldehyde, 2-hydroxy-5-nonyl-, oxime enables preorganization through intramolecular hydrogen bonding, creating a pseudomacrocyclic cavity with optimal size for copper coordination [3]. The hydroxyl group at the ortho position and the oxime nitrogen form a six-membered chelate ring, while the nonyl substituent provides necessary hydrophobic character for organic phase solubility [7]. This structural arrangement results in goodness-of-fit between the cavity size and the copper ion radius, contributing to high selectivity [3].
Industrial applications demonstrate that the compound can achieve copper extraction efficiencies exceeding 97.9% within contact times of less than one minute under optimized conditions [6]. The extractant operates effectively across a wide range of copper concentrations, from dilute solutions containing 0.01 g/L to concentrated pregnant leach solutions exceeding 60 g/L [8] [6]. The fast extraction kinetics and high loading capacity make it particularly suitable for continuous countercurrent extraction circuits typical in modern copper hydrometallurgical operations [2].
Pseudo-emulsion membrane systems utilizing Benzaldehyde, 2-hydroxy-5-nonyl-, oxime as the active carrier represent an advanced separation technology that combines extraction and stripping operations in a single unit [1] [9]. These systems, particularly pseudo-emulsion membrane strip dispersion technology, demonstrate exceptional performance in copper recovery from acidic wastewaters while maintaining high selectivity against competing metal ions [1] [8].
The pseudo-emulsion membrane configuration consists of an organic membrane phase containing the oxime extractant dispersed with an internal stripping phase, creating a water-in-oil emulsion that contacts the external feed solution [9] [10]. In this system, Benzaldehyde, 2-hydroxy-5-nonyl-, oxime functions as an ionophore, facilitating copper transport from the acidic feed phase through the organic membrane to the internal stripping phase [1]. The compound demonstrates excellent stability in the emulsion environment while maintaining high selectivity for copper extraction [11].
Performance data from pseudo-emulsion membrane studies reveal remarkable efficiency metrics. Systems using the compound as carrier achieve copper extraction exceeding 95% from feed solutions containing 0.01 g/L copper in 0.01 M hydrochloric acid medium [8]. The membrane systems demonstrate concurrent stripping recoveries in the 60% range using 1 M sodium hydroxide as the internal stripping agent [8]. For higher concentration feed solutions, extraction efficiencies approaching 99.7% have been achieved when feed pH is maintained at approximately 2.5 [10].
| System Parameter | Optimal Value | Performance Metric | Reference |
|---|---|---|---|
| Feed pH | 2.5 | 99.7% Cu extraction | [10] |
| Carrier Concentration | 10% v/v | >95% extraction | [8] |
| Strip Solution | 1 M NaOH | 60% recovery | [8] |
| Organic-Internal Ratio | 2:1 | Optimal performance | [10] |
| Contact Time | <5 minutes | 95% efficiency | [12] |
| Membrane Stability | >10 cycles | Satisfactory reuse | [11] |
The membrane transport mechanism involves a sequence of interfacial reactions. At the feed-membrane interface, copper ions form complexes with the oxime carrier according to Cu²⁺ + 2LH → CuL₂ + 2H⁺ [11]. The neutral copper-oxime complex diffuses through the organic membrane phase and reaches the membrane-strip interface, where it undergoes stripping reaction with the basic internal solution: CuL₂ + 2OH⁻ → Cu(OH)₂ + 2L⁻ [11]. The regenerated carrier then returns to the feed interface, completing the transport cycle [1].
Advanced pseudo-emulsion membrane systems incorporating Benzaldehyde, 2-hydroxy-5-nonyl-, oxime demonstrate exceptional selectivity in multicomponent systems. Research on copper-nickel separation shows copper transport rates approaching 100% while nickel transport remains below 3.8% over 12-hour operation periods [11]. The calculated separation factor reaches 26.3, indicating highly selective copper recovery [11]. This selectivity advantage stems from the antagonistic effect observed when the oxime is combined with synergistic carriers, which significantly reduces transport of competing metals while maintaining high copper permeability [11].
Flat-sheet supported liquid membrane systems using mixtures containing the compound achieve copper fluxes of 2.05 × 10⁻⁵ mol m⁻² s⁻¹ under optimal conditions [11]. The membrane demonstrates excellent stability with satisfactory performance maintained over at least ten operational cycles [11]. System optimization studies indicate that carrier concentrations of 20 volume percent provide optimal transport characteristics while maintaining membrane integrity [11].
The application of Benzaldehyde, 2-hydroxy-5-nonyl-, oxime in wastewater treatment represents a critical component of environmental protection strategies in mining and metallurgical operations [14]. The compound enables efficient removal of copper from various wastewater streams, including acid mine drainage, process waters, and industrial effluents containing copper concentrations ranging from trace levels to several thousand milligrams per liter [15] [16].
Optimization strategies for copper wastewater treatment using the compound focus on multiple operational parameters that collectively determine treatment efficiency. Process optimization studies demonstrate that current density, reaction time, and initial pH constitute the primary factors influencing copper removal performance [17]. Statistical analysis using response surface methodology reveals that current density contributes 58.13% of the total effect on copper removal, followed by reaction time at 22.545%, while initial pH accounts for 7.68% of the variation [17].
The optimal treatment conditions identified through systematic optimization include current density of 7.24 mA/cm², reaction time of 27.43 minutes, and initial pH of 7.56 [17]. Under these conditions, copper removal efficiency reaches 97.5% from synthetic wastewater solutions [17]. Mathematical modeling of the treatment process follows a quadratic polynomial regression with determination coefficient values exceeding 0.982, indicating excellent correlation between predicted and experimental results [17].
| Treatment Parameter | Optimal Value | Efficiency Impact | Reference |
|---|---|---|---|
| Current Density | 7.24 mA/cm² | 58.13% contribution | [17] |
| Reaction Time | 27.43 minutes | 22.545% contribution | [17] |
| Initial pH | 7.56 | 7.68% contribution | [17] |
| Overall Efficiency | 97.5% | Copper removal | [17] |
| Model Correlation | R² = 0.982 | Statistical validity | [17] |
Large-scale wastewater treatment applications demonstrate the compound's effectiveness across diverse operational scenarios. Industrial implementations report copper removal efficiencies exceeding 99.56% at optimum current densities of 41.05 A/m² [18]. The treatment process achieves final copper concentrations approaching zero from initial concentrations of 100 parts per million [18]. Energy optimization studies indicate that active cathode surface area to cell volume ratios greater than 153.6 m⁻¹ provide optimal performance characteristics [18].
Electrochemical treatment systems incorporating the compound demonstrate pH-dependent performance characteristics. Copper removal efficiency increases from 4.37% to maximum values as pH increases from 5 to 9 [17]. This improvement correlates with increased hydroxide ion availability, promoting metal hydroxide formation and subsequent precipitation [17]. The formation of hydroxylated colloidal polymers and insoluble precipitates of hydrated metal oxides enhances overall copper removal efficiency [17].
Process integration strategies combine multiple treatment technologies to achieve comprehensive copper removal. Sequential treatment approaches employing the compound in membrane systems followed by electrochemical polishing achieve final copper concentrations below environmental discharge limits [15]. The integrated approach addresses varying copper concentrations encountered in different wastewater streams while maintaining cost-effectiveness [16].
Advanced treatment optimization incorporates machine learning approaches to continuously adjust operating parameters based on real-time performance data [19]. These systems maintain processing efficiency in the upper range of capabilities, adding 2 to 4 percent to metal recovery rates and 5 to 15 percent to throughput capacity [19]. The implementation of intelligent control systems ensures consistent performance despite variations in feed composition and operating conditions typical in industrial wastewater treatment applications [19].